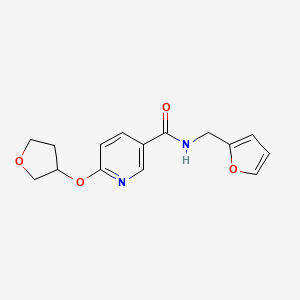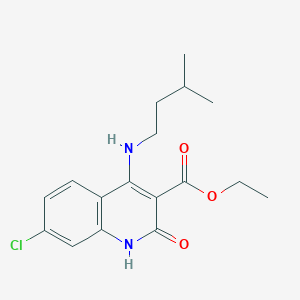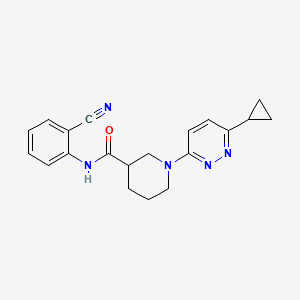![molecular formula C13H15ClN2OS B2972324 2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide CAS No. 731001-93-7](/img/structure/B2972324.png)
2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide is a chemical compound with the molecular formula C13H15ClN2OS and a molecular weight of 282.79 g/mol . It is known for its unique structure, which includes a chloroacetyl group, a cyanosulfanyl group, and diethylphenyl moieties. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide typically involves the reaction of 4-(cyanosulfanyl)-2,6-diethylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The cyanosulfanyl group can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of N-substituted acetamides or thioacetamides.
Oxidation Products: Formation of sulfonyl derivatives.
Reduction Products: Formation of thiol derivatives.
Scientific Research Applications
2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The cyanosulfanyl group can also interact with thiol groups on proteins, affecting their function. These interactions can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide: Similar structure but with dimethyl groups instead of diethyl groups.
2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its combination of chloroacetyl and cyanosulfanyl groups, which confer distinct chemical reactivity and biological activity. The presence of diethyl groups on the phenyl ring also influences its physical and chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-[(2-chloroacetyl)amino]-3,5-diethylphenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-3-9-5-11(18-8-15)6-10(4-2)13(9)16-12(17)7-14/h5-6H,3-4,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHGKDLYTVHWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)CCl)CC)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2972241.png)
![Benzo[b]thiophen-6-amine hydrochloride](/img/structure/B2972242.png)
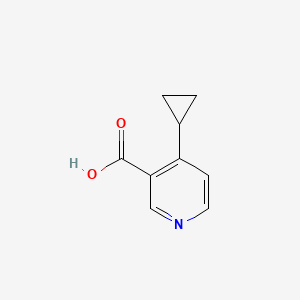

![4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2972246.png)
![2-(2-Phenylquinolin-4-yl)benzo[d]thiazole](/img/structure/B2972248.png)
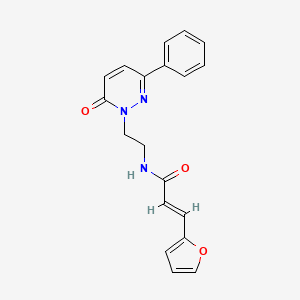
![N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2972251.png)
![5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972254.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2972258.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2972259.png)
